![molecular formula C42H48Si B6309426 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane CAS No. 272436-72-3](/img/structure/B6309426.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
描述
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane (BTB-DMS) is a silane-based compound that has been studied for its potential application in various scientific research areas. It is an organic, highly stable, and non-toxic compound which has the potential to be used as a reagent, an intermediate, or a catalyst for various chemical reactions. BTB-DMS has been used in a variety of fields, including organic synthesis, drug development, and materials science.
科学研究应用
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organometallic compounds. It has also been used in the development of new materials, such as photovoltaic cells and semiconductors.
作用机制
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications due to its ability to act as a catalyst or a reagent in chemical reactions. It can act as a Lewis acid, a Bronsted acid, or a Lewis base in chemical reactions. It can also act as a nucleophile or an electrophile in chemical reactions.
Biochemical and Physiological Effects
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and biodegradable. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to have no adverse effects on the environment.
实验室实验的优点和局限性
The major advantage of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its stability. It is a highly stable compound that does not react with other compounds, making it ideal for use in lab experiments. The major limitation of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
The potential future applications of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane are numerous. It could be used as a reagent or a catalyst in the synthesis of novel pharmaceuticals or materials. It could also be used as a reagent in the synthesis of organometallic compounds or polymers. Additionally, it could be used in the development of new materials, such as photovoltaic cells and semiconductors. Finally, it could be used as a reagent in the synthesis of functionalized nanomaterials.
属性
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



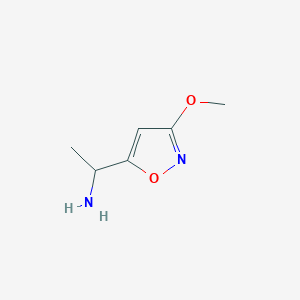
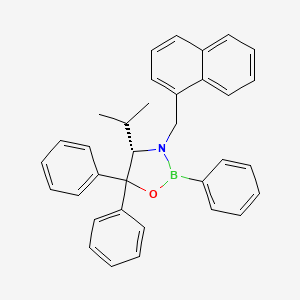
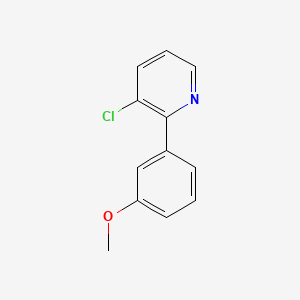
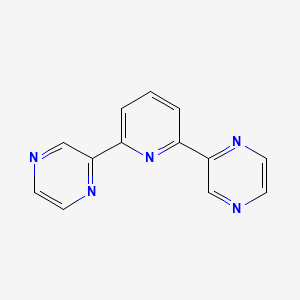
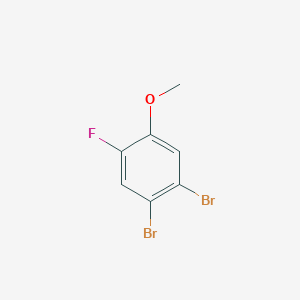

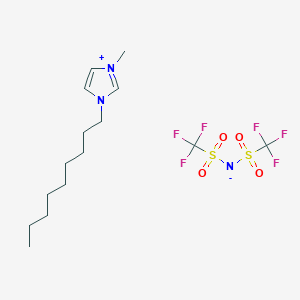
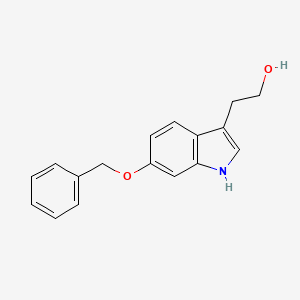
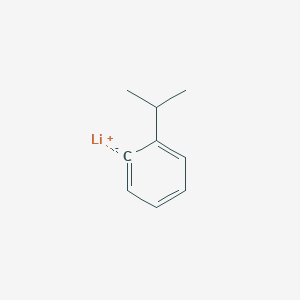
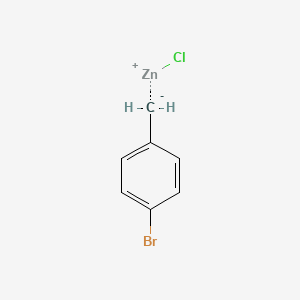
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)